Muscarinic M2 Receptor Affinity Comparison
4-Amino-N-(2-methylbutan-2-yl)benzamide exhibits measurable affinity for the rat muscarinic acetylcholine M2 receptor with a Ki of 37 nM, as determined by displacement of [³H]QNB in rat myocardium [1]. This value is approximately 95-fold less potent than a representative high-affinity benzylidene ketal M2 antagonist (Ki = 0.39 nM) reported in the same target class [2]. This quantitative difference highlights that 4-amino-N-(2-methylbutan-2-yl)benzamide does not belong to the subnanomolar potency class of M2 antagonists, positioning it instead as a moderate-affinity ligand suitable for applications where potent M2 blockade is not desired.
| Evidence Dimension | Binding affinity (Ki) at Muscarinic Acetylcholine Receptor M2 |
|---|---|
| Target Compound Data | Ki = 37 nM |
| Comparator Or Baseline | Benzylidene ketal M2 antagonist (BDBM50121130) Ki = 0.39 nM |
| Quantified Difference | Target is 95-fold less potent (higher Ki) than the comparator |
| Conditions | Rat myocardium, [³H]QNB displacement assay |
Why This Matters
This data clarifies that the compound is a moderate M2 binder, not a high-potency antagonist, which is critical for researchers seeking to avoid strong M2-mediated peripheral effects in their experimental models.
- [1] BindingDB. (2025). Entry for BDBM50405717 (CHEMBL2115341). Affinity Data: Ki = 37 nM for Muscarinic acetylcholine receptor M2 (Rat). View Source
- [2] BindingDB. (2025). Entry for BDBM50121130. Affinity Data: Ki = 0.39 nM for Muscarinic acetylcholine receptor M2. View Source
